4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol
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Overview
Description
4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol is a compound that features a thiazole ring substituted with an aminophenyl group and a benzene ring with two hydroxyl groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The aminophenyl group can enhance binding affinity to specific receptors, while the hydroxyl groups can participate in hydrogen bonding, further stabilizing the interaction . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol: Similar structure but with hydroxyl groups at different positions.
2-(3-Aminophenyl)thiazole: Lacks the benzene-1,2-diol moiety.
4-(2-(3-Nitrophenyl)thiazol-4-yl)benzene-1,2-diol: Contains a nitro group instead of an amino group.
Uniqueness
4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminophenyl and benzene-1,2-diol groups enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C15H12N2O2S |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[2-(3-aminophenyl)-1,3-thiazol-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C15H12N2O2S/c16-11-3-1-2-10(6-11)15-17-12(8-20-15)9-4-5-13(18)14(19)7-9/h1-8,18-19H,16H2 |
InChI Key |
ZLSIFVRIGGOWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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